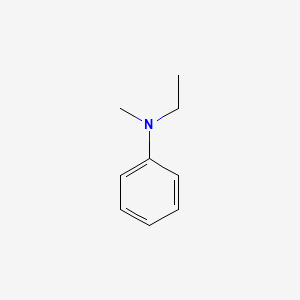

N-Ethyl-N-methylaniline

Cat. No. B1214298

Key on ui cas rn:

613-97-8

M. Wt: 135.21 g/mol

InChI Key: PPHQUIPUBYPZLD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06797841B2

Procedure details

Ethyl-aniline is methylated by reductive alkylation with formaldehyde using isopropyl alcohol as a solvent at 100° C. under 120 psi of H2. After the solvent is stripped the product ethylmethylaniline (NEMA) is purified by distillation at 120° C. at a pressure of 21 mm mercury (Hg). NEMA (80 g, 0.59 mol) is charged to a vessel fitted with a dry-ice condenser and is heated to 50 -60° C. Phosgene is transferred from a cylinder to a calibrated trap placed in dry-ice. After condensing 10 mL (14.3 g, 0.145 mol), the trap was connected to the vessel containing NEMA and the phosgene was added over 1 hour. After the addition was complete, the mixture was heated to 120° C. and held at this temperature for 1 hour. The mixture was cooled to 50-60° C. before 11 g (0.275 mol) of NaOH dissolved in 100 mL of water was added to hydrolyze the unreacted acid chloride. The resulting mixture was then extracted with two 100 mL portions of toluene. The product 4,4′-bis(methylethylamino)benzophenone (MEAB) was purified by chromatography on silica gel using toluene as an eluent followed by recrystallization from methylene chloride/hexane. Several grams of highly pure MEAB were obtained. No impurities were detectable by NMR; m.p. 122-124° C. NMR, IR and mass spectra were consistent with the proposed structure.

[Compound]

Name

acid chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([NH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH3:2].[CH2:10]=O.[CH2:12]([N:14]([CH3:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[CH3:13].[C:22](Cl)(Cl)=[O:23].[OH-].[Na+]>C(O)(C)C.O>[CH3:10][N:3]([CH2:1][CH3:2])[C:4]1[CH:9]=[CH:8][C:7]([C:22]([C:18]2[CH:19]=[CH:20][C:15]([N:14]([CH3:21])[CH2:12][CH3:13])=[CH:16][CH:17]=2)=[O:23])=[CH:6][CH:5]=1 |f:4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)NC1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(C1=CC=CC=C1)C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(Cl)Cl

|

Step Five

|

Name

|

|

|

Quantity

|

11 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Six

[Compound]

|

Name

|

acid chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(C)O

|

Step Eight

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

120 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 100° C.

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

is purified by distillation at 120° C. at a pressure of 21 mm mercury (Hg)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

NEMA (80 g, 0.59 mol) is charged to a vessel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a dry-ice condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is heated to 50 -60° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Phosgene is transferred from a cylinder to a calibrated trap

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After condensing 10 mL (14.3 g, 0.145 mol)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing NEMA

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The resulting mixture was then extracted with two 100 mL portions of toluene

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product 4,4′-bis(methylethylamino)benzophenone (MEAB) was purified by chromatography on silica gel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

followed by recrystallization from methylene chloride/hexane

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |